molecular formula C11H18N2O2 B2564608 1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one CAS No. 1183309-55-8

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one

Cat. No.: B2564608
CAS No.: 1183309-55-8
M. Wt: 210.277
InChI Key: PGBATOZUABEEBM-UHFFFAOYSA-N
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Description

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological properties and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one can be achieved through several methods. One notable method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This enzymatic process allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess . The reaction conditions typically involve the use of specific imine reductases, which catalyze the reductive amination of the corresponding aminoketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an efficient and environmentally friendly method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new chemical entities.

    Biology: In biological research, the compound can be used to study the effects of diazepane derivatives on various biological systems.

    Medicine: The compound’s potential pharmaceutical properties make it a candidate for drug development. It may be investigated for its efficacy in treating various medical conditions.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one include other diazepane derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBATOZUABEEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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